molecular formula C22H36O B8717457 6-Isononyl-1,1,3,3-tetramethylindan-5-ol CAS No. 62005-65-6

6-Isononyl-1,1,3,3-tetramethylindan-5-ol

Cat. No. B8717457
CAS RN: 62005-65-6
M. Wt: 316.5 g/mol
InChI Key: VWIHTAGQRGHQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052216

Procedure details

760 g 1,1,3,3-tetramethyl-5-hydroxy-indane, 2000 g tripropylene and 10 ml borofluoride-etherate are stirred for 1.5 hours at 20° to 25° C whilst being cooled with water. Then 30 g white-lime hydrate are added and stirred for 1 hour at 50° C. The reaction mixture is removed from the lime and the excess tripropylene is distilled off in a water stream vacuum to an absorbtion temperature of 150° C. The residue consists of 1268 g 1,1,3,3-tetramethyl-6-isononyl-5-hydroxy-indane in the form of a yellowish viscous oil.
Quantity
760 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([OH:11])=[CH:8][CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH2:3]1.[CH3:15][CH2:16][CH2:17][CH2:18][CH:19]([CH:21]([CH3:23])[CH3:22])C.[CH3:24]CCC(CC(C)C)C.CC(CC(C(C)C)C)C.[OH-].[OH-].[Ca+2]>O>[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([OH:11])=[C:8]([CH2:24][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:21]([CH3:22])[CH3:23])[CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH2:3]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
760 g
Type
reactant
Smiles
CC1(CC(C2=CC(=CC=C12)O)(C)C)C
Name
Quantity
2000 g
Type
reactant
Smiles
CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[OH-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is removed from the lime
DISTILLATION
Type
DISTILLATION
Details
the excess tripropylene is distilled off in a water stream vacuum to an absorbtion temperature of 150° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(CC(C2=CC(=C(C=C12)CCCCCCC(C)C)O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.